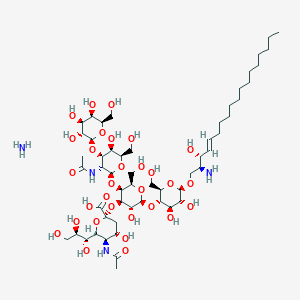

GM1-Lysoganglioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GM1-Lysoganglioside is a biomedicine utilized in the treatment of neurodegenerative disorders and nerve injuries . It acts as an essential neurotrophic factor in promoting nerve regeneration and maintaining neuronal survival . GM1 gangliosidosis is an inherited lysosomal storage disorder that progressively destroys nerve cells (neurons) in the brain and spinal cord .

Synthesis Analysis

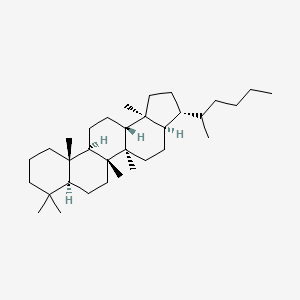

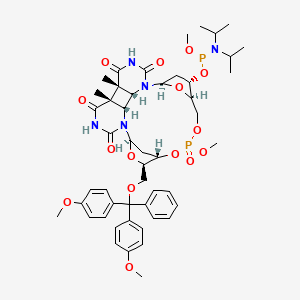

GM1 is synthesized via a [3+2] strategy. The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end is prepared using the traditional acetamide protected sialyl thioglycosyl donor . The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups .Molecular Structure Analysis

GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of five sugar molecules. One of them is a sialic acid .Chemical Reactions Analysis

GM1 is isotopically 3 H-labeled at C6 of the external galactose by oxidation with galactose-oxidase. The aldehyde is reduced with 3 H-labeled sodium borohydride .Applications De Recherche Scientifique

Rôle anti-inflammatoire dans les microglies

Le GM1-Lysoganglioside a été trouvé pour jouer un rôle anti-inflammatoire dans les microglies, qui sont un type de cellule situé dans tout le cerveau et la moelle épinière . Le GM1 diminue les réponses inflammatoires des microglies in vitro et in vivo, même lorsqu'il est administré après l'activation des microglies . Ces effets anti-inflammatoires dépendent de la présence du résidu d'acide sialique dans le groupe de tête glycanique du GM1 et de la présence d'une queue lipidique .

Neuroprotection

Le this compound fournit une neuroprotection dans les modèles de maladie de Parkinson et de maladie de Huntington . La plupart des études se sont concentrées sur les effets neuroprotecteurs directs des gangliosides sur les neurones .

Modulation de la croissance cellulaire et de la transduction du signal

Le this compound est suggéré comme étant un modulateur de la croissance cellulaire et de la transduction du signal . Cela implique qu'il pourrait avoir des applications potentielles dans le domaine de la recherche sur le cancer et de son traitement.

Maintien des fonctions neuronales

Le this compound est un facteur clé dans le maintien des fonctions neuronales des mammifères . La réduction progressive de sa biosynthèse au cours de la vie est considérée comme l'une des causes sous-jacentes à la perte neuronale chez les personnes âgées et au déclin neuronal sévère dans les maladies neurodégénératives .

Rôle dans les radeaux lipidiques

La structure particulière du GM1 réduit la fluidité de la membrane plasmique, ce qui implique une rétention et un enrichissement du ganglioside dans des domaines membranaires spécifiques appelés radeaux lipidiques . Cela pourrait avoir des implications dans l'étude de la dynamique et de la fonction de la membrane cellulaire.

Interaction avec les récepteurs membranaires et les ligands extracellulaires

Le dynamisme de la tête oligosaccharidique du GM1 lui permet d'assumer différentes conformations et, de cette manière, d'interagir par des liaisons hydrogène ou ioniques avec une large gamme de récepteurs membranaires ainsi qu'avec des ligands extracellulaires . Cette propriété pourrait être exploitée dans la conception de systèmes de délivrance de médicaments ciblés.

Rôle potentiel dans les maladies neurodégénératives

Étant donné que les lysosphingolipides sont connus pour être cytotoxiques, les lysosphingolipides anormalement accumulés pourraient bien être l'agent pathogénique de la dégénérescence neuronale dans les gangliosidoses . Cela suggère que le this compound pourrait jouer un rôle dans le traitement de ces affections.

Préparation de dérivés du GM1

Le this compound est utilisé pour la préparation de dérivés du GM1 contenant différents acides gras, des marqueurs fluorescents ou d'autres résidus . Ces dérivés pourraient avoir diverses applications en recherche biologique et en médecine.

Mécanisme D'action

Target of Action

GM1-Lysoganglioside primarily interacts with neuronal membrane proteins. Specifically, it binds to membrane receptors and modulates their functions. The hydrophilic portion of this compound, known as “OligoGM1,” plays a crucial role in these interactions. Meanwhile, the ceramide moiety ensures proper positioning of this compound within the cell membrane, facilitating its interactions with proteins involved in neuronal processes .

Mode of Action

Upon binding to membrane proteins, this compound influences various cellular processes. It enhances neuronal differentiation and trophism, supporting the growth and maintenance of nerve cells. Additionally, preclinical studies suggest that this compound may modify the progression of Parkinson’s disease .

Action Environment

Environmental factors, such as pH, temperature, and lipid composition, influence this compound’s stability and efficacy. Proper storage conditions are essential to maintain its therapeutic potential.

Orientations Futures

Researchers are critically evaluating the efficacy of substrate reduction therapy, pharmacological chaperones, enzyme replacement therapy, stem cell transplantation, and gene therapy for GM1 . A Phase I/II clinical trial for GM1 children is ongoing to evaluate the safety and efficacy of adeno-associated virus-mediated GLB1 delivery by intravenous injection .

Analyse Biochimique

Biochemical Properties

GM1-Lysoganglioside is known to modulate cell growth and signal transduction. It interacts with various enzymes, proteins, and other biomolecules. For instance, it accumulates in the nervous system of patients with GM1 gangliosidosis, a lysosomal storage disorder caused by mutations in the GLB1 gene encoding the enzyme β-galactosidase . This compound also interacts with cholera toxin and E. coli heat-labile enterotoxin, acting as a binding site for these toxins .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to provide neuroprotection in models of neurodegenerative diseases such as Parkinson’s and Huntington’s diseases . It also plays a role in the anti-inflammatory response of microglia, the resident immune cells of the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell surface receptors and other biomolecules. It consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . This compound acts as a receptor for cholera toxin, facilitating the entry of the toxin’s A1 subunit into intestinal epithelial cells . Additionally, it modulates the activity of various signaling pathways, including the MAPK pathway, which is crucial for neuronal differentiation and protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that this compound can have long-term neuroprotective effects, although its stability and degradation need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and support neuronal function. At higher doses, there may be toxic or adverse effects . Studies in zebrafish models have demonstrated the accumulation of this compound in lysosomes, highlighting the importance of dosage in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the degradation of gangliosides, which occurs both on the cell surface and in endosomes and lysosomes . The enzyme β-galactosidase plays a crucial role in the metabolism of this compound, and mutations in the GLB1 gene can lead to its accumulation in neuronal tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily found in the plasma membrane of cells in the central nervous system, where it plays a key role in cell signaling and neuroprotection . This compound can be endocytosed for further degradation in lysosomes . Additionally, it interacts with transporters and binding proteins that facilitate its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily in the plasma membrane, where it is embedded through its lipid chains . It is also found in endosomes and lysosomes, where it undergoes degradation . The localization of this compound is crucial for its function, as it interacts with various membrane proteins and receptors to modulate cellular processes .

Propriétés

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZTHWHSZKVRN-UVMZBQDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100N4O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does GM1-lysoganglioside exert its neuroprotective effects in the context of a thrombotic brain injury?

A1: The research paper demonstrates that LIGA4 and LIGA20, derivatives of this compound, exhibit neuroprotective effects in a rat model of thrombotic brain injury. Specifically, these compounds reduce neuronal damage in the penumbra region, the area surrounding the primary injury site, where progressive neuronal death occurs [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

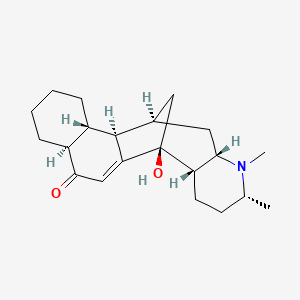

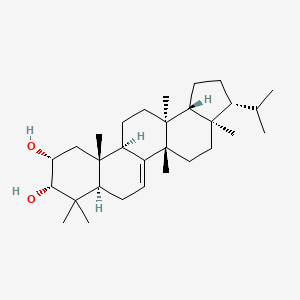

![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)